molecular formula C19H14IN3O2S B3712844 N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-iodobenzenesulfonamide

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-iodobenzenesulfonamide

Cat. No.: B3712844
M. Wt: 475.3 g/mol
InChI Key: YBBWQMBKJBJPMB-UHFFFAOYSA-N
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Description

“N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-iodobenzenesulfonamide” is a chemical compound with the molecular formula C14H13N3O2S . It’s a member of the imidazo[1,2-a]pyridines class, which are fused nitrogen-bridged heterocyclic compounds .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C14H13N3O2S/c1-20(18,19)16-12-7-5-11(6-8-12)13-10-17-9-3-2-4-14(17)15-13/h2-10,16H,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 287.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 287.07284784 g/mol . The topological polar surface area is 71.8 Ų .

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The hope is that no significant contributions in the topic are unintentionally overlooked .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14IN3O2S/c20-15-6-10-17(11-7-15)26(24,25)22-16-8-4-14(5-9-16)18-13-23-12-2-1-3-19(23)21-18/h1-13,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBWQMBKJBJPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-iodobenzenesulfonamide
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N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-iodobenzenesulfonamide
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N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-iodobenzenesulfonamide
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N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-iodobenzenesulfonamide
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N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-iodobenzenesulfonamide
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N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-iodobenzenesulfonamide

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